4-Ethyl-5-fluoro-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine
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Overview
Description
4-Ethyl-5-fluoro-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine is a complex organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-fluoro-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate β-diketone and a guanidine derivative under acidic conditions.
Introduction of Fluorine and Ethyl Groups: The fluorine and ethyl groups can be introduced via halogenation and alkylation reactions, respectively.
Attachment of the Pyrrolidine and Pyridine Moieties: The pyrrolidine and pyridine moieties can be attached through nucleophilic substitution reactions, often using a suitable leaving group and a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-fluoro-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine or pyridine moieties, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
4-Ethyl-5-fluoro-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders or cancer.
Biological Studies: The compound can be used to study the interactions between pyrimidine derivatives and biological macromolecules such as DNA and proteins.
Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical agents with antiviral, anticancer, or anti-inflammatory properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Ethyl-5-fluoro-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-ethyl-5-fluoropyrimidine: A pyrimidine derivative used as a building block in the preparation of bio-active compounds such as broad-spectrum triazole antifungal agents.
Triazole-Pyrimidine Hybrids: Compounds with neuroprotective and anti-neuroinflammatory properties.
Uniqueness
4-Ethyl-5-fluoro-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable scaffold for drug development and other applications.
Properties
Molecular Formula |
C16H19FN4O |
---|---|
Molecular Weight |
302.35 g/mol |
IUPAC Name |
4-ethyl-5-fluoro-6-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]pyrimidine |
InChI |
InChI=1S/C16H19FN4O/c1-3-13-15(17)16(20-10-19-13)21-7-5-12(9-21)22-14-4-6-18-8-11(14)2/h4,6,8,10,12H,3,5,7,9H2,1-2H3 |
InChI Key |
AJXIYAKXORZIAI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCC(C2)OC3=C(C=NC=C3)C)F |
Origin of Product |
United States |
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